Welcome to the BenchChem Online Store!
molecular formula C11H8O5 B8817625 2,3,4,6-tetrahydroxy-5H-benzo[7]annulen-5-one

2,3,4,6-tetrahydroxy-5H-benzo[7]annulen-5-one

Cat. No. B8817625
M. Wt: 220.18 g/mol
InChI Key: WDGFFVCWBZVLCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07832920B2

Procedure details

An aliquot of the inventive oxygen-enriched output material was tested for peroxidase activity by using a commercially available horseradish peroxidase and a pyrogallol assay (Sigma). Briefly, pyrogallol stock solution was prepared with deionized water. Pyrogallol measures peroxidase activity of the horseradish peroxidase enzyme on the fluid as it reacts with a substrate (such as hydrogen peroxide), to yield purpurogallin and water. Test fluid with horseradish peroxidase, pyrogallol and the appropriate potassium phosphate buffer were compared with other fluids. Hydrogen peroxide served as the positive control. The other fluids tested were water that was oxygenated and pressurized in a pressure pot, up to 100 psi to reach the desired dissolved oxygen level (Pressure Pot), while the other fluid was oxygenated with an air stone in an open beaker (Fine Bubble). All fluids tested were maintained at room temperature, and measured approximately 55 ppm dissolved oxygen level (by FOXY probe). Water samples were tested by adding the enzymatic reagents. Continuous spectrophotometric rate determination was made at A420 nm, and room temperature (25 degrees Celsius).
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
O=O.[C:3]1([CH:11]=[CH:10][CH:9]=[C:7]([OH:8])[C:5]=1[OH:6])[OH:4].OO>O>[C:3]1([CH:11]=[CH:10][CH:9]=[C:7]([OH:8])[C:5]=1[OH:6])[OH:4].[CH:11]1[C:10]2[CH:10]=[CH:9][CH:7]=[C:5]([OH:6])[C:3](=[O:4])[C:9]=2[C:7]([OH:8])=[C:5]([OH:6])[C:3]=1[OH:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(O)=C(O)C(O)=CC=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(O)=C(O)C(O)=CC=C1
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(O)=C(O)C(O)=CC=C1
Name
Type
product
Smiles
C=1C2=C(C(=C(C1O)O)O)C(=O)C(=CC=C2)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07832920B2

Procedure details

An aliquot of the inventive oxygen-enriched output material was tested for peroxidase activity by using a commercially available horseradish peroxidase and a pyrogallol assay (Sigma). Briefly, pyrogallol stock solution was prepared with deionized water. Pyrogallol measures peroxidase activity of the horseradish peroxidase enzyme on the fluid as it reacts with a substrate (such as hydrogen peroxide), to yield purpurogallin and water. Test fluid with horseradish peroxidase, pyrogallol and the appropriate potassium phosphate buffer were compared with other fluids. Hydrogen peroxide served as the positive control. The other fluids tested were water that was oxygenated and pressurized in a pressure pot, up to 100 psi to reach the desired dissolved oxygen level (Pressure Pot), while the other fluid was oxygenated with an air stone in an open beaker (Fine Bubble). All fluids tested were maintained at room temperature, and measured approximately 55 ppm dissolved oxygen level (by FOXY probe). Water samples were tested by adding the enzymatic reagents. Continuous spectrophotometric rate determination was made at A420 nm, and room temperature (25 degrees Celsius).
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
O=O.[C:3]1([CH:11]=[CH:10][CH:9]=[C:7]([OH:8])[C:5]=1[OH:6])[OH:4].OO>O>[C:3]1([CH:11]=[CH:10][CH:9]=[C:7]([OH:8])[C:5]=1[OH:6])[OH:4].[CH:11]1[C:10]2[CH:10]=[CH:9][CH:7]=[C:5]([OH:6])[C:3](=[O:4])[C:9]=2[C:7]([OH:8])=[C:5]([OH:6])[C:3]=1[OH:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(O)=C(O)C(O)=CC=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(O)=C(O)C(O)=CC=C1
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(O)=C(O)C(O)=CC=C1
Name
Type
product
Smiles
C=1C2=C(C(=C(C1O)O)O)C(=O)C(=CC=C2)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.